3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine
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Overview
Description
3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine is a chemical compound with the molecular formula C10H14ClN5 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-hydrazinopyridazine: A closely related compound with similar chemical properties.
6-chloropyridazin-3-yl hydrazine:
Uniqueness
3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
29049-32-9 |
---|---|
Molecular Formula |
C10H14ClN5 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-chloro-6-hydrazinyl-N,N-bis(prop-2-enyl)pyridazin-4-amine |
InChI |
InChI=1S/C10H14ClN5/c1-3-5-16(6-4-2)8-7-9(13-12)14-15-10(8)11/h3-4,7H,1-2,5-6,12H2,(H,13,14) |
InChI Key |
YDZGFCDOCQZNTR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC(=NN=C1Cl)NN |
Origin of Product |
United States |
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